Potency Hierarchy: RGDS and RGDF Are More Potent Inhibitors of Fibrinogen Binding Than the γ-Chain Peptide H12 in Head-to-Head Competition Assays
In a direct comparative study measuring the inhibition of 125I-labeled fibrinogen binding to thrombin-activated human platelets, the γ-chain peptide GQQHHLGGAKQAGDV (G15) was significantly less potent than the RGD-containing tetrapeptides RGDS and RGDF. The observed rank order of inhibitory potency was: RGDS = RGDF > G15 [1]. This head-to-head comparison demonstrates that while the γ-chain peptide is an effective antagonist, its potency is lower than that of short RGD peptides under identical assay conditions, a critical consideration for experimental design and dose selection.
| Evidence Dimension | Inhibition of 125I-fibrinogen binding to activated platelets |
|---|---|
| Target Compound Data | GQQHHLGGAKQAGDV (G15): lower potency |
| Comparator Or Baseline | RGDS peptide; RGDF peptide |
| Quantified Difference | RGDS = RGDF > G15 (exact IC50 values not reported; rank order only) |
| Conditions | Thrombin-activated human platelets; 125I-fibrinogen binding assay |
Why This Matters
This rank order demonstrates that procurement of a pure γ-chain peptide is not a simple substitute for RGD-based inhibitors; researchers must select the peptide based on the specific binding site (γ-chain vs. RGD α-chain) they intend to study.
- [1] Lasz E, Morgan MM, Kaczmarek E, et al. The role of the RGD peptides and the γ chain peptide of fibrinogen on fibrinogen binding to activated platelets. Peptides. 1993;14(2):353-357. doi:10.1016/0196-9781(93)90052-I View Source
